molecular formula C13H18O B1616157 3-(2-Ethylphenyl)-2,2-dimethylpropanal CAS No. 67634-14-4

3-(2-Ethylphenyl)-2,2-dimethylpropanal

Cat. No.: B1616157
CAS No.: 67634-14-4
M. Wt: 190.28 g/mol
InChI Key: ITJHALDCYCTNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethylphenyl)-2,2-dimethylpropanal (CAS 67634-14-4) is a high-purity aromatic aldehyde of significant interest for industrial research and development. This compound, with the molecular formula C13H18O and a molecular weight of 190.28 g/mol, is a key subject of study in the formulation of perfuming compositions and fragrant products . Its primary research value lies in its application as a fragrance ingredient, where it is investigated for its ability to modulate and enhance the sensory properties of end products . Patent literature describes its specific use in compositions designed to impact the perception of a fragrance's freshness and to modify its evaporation profile from surfaces like skin or hair . Furthermore, this phenylpropanal derivative is also identified among aromatic compounds researched for potential effects in topical applications, highlighting its relevance in cosmetic science . For quality control and pharmacokinetic studies, this analyte can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

67634-14-4

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

3-(2-ethylphenyl)-2,2-dimethylpropanal

InChI

InChI=1S/C13H18O/c1-4-11-7-5-6-8-12(11)9-13(2,3)10-14/h5-8,10H,4,9H2,1-3H3

InChI Key

ITJHALDCYCTNNJ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1CC(C)(C)C=O

Canonical SMILES

CCC1=CC=CC=C1CC(C)(C)C=O

Other CAS No.

67634-14-4

physical_description

Liquid

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Scientific Research Applications

Fragrance Applications

The primary application of 3-(2-Ethylphenyl)-2,2-dimethylpropanal lies in the fragrance industry. It is used as a scent component in various products due to its pleasant aroma.

Table 1: Fragrance Applications

Application TypeDescription
Personal CareUsed in perfumes and cosmetics for scenting.
Household ProductsIncorporated in air fresheners and cleaning agents.
Food IndustrySometimes used as a flavoring agent in food products.

Analytical Chemistry Applications

In analytical chemistry, this compound can be analyzed using High-Performance Liquid Chromatography (HPLC). This method is crucial for quality control and the assessment of purity in chemical formulations.

HPLC Methodology

  • Mobile Phase Composition : A mixture of acetonitrile (MeCN), water, and phosphoric acid is commonly used. For mass spectrometry (MS) applications, phosphoric acid can be replaced with formic acid.
  • Column Type : Newcrom R1 HPLC columns are utilized for effective separation.
  • Scalability : This method allows for both analytical and preparative scale applications, making it versatile for various laboratory settings .

Table 2: HPLC Analysis Parameters

ParameterValue
Column TypeNewcrom R1
Mobile PhaseAcetonitrile + Water + H₃PO₄
Detection MethodUV/Vis or MS
Particle Size3 µm

Case Study 1: Fragrance Development

A study demonstrated the successful incorporation of this compound into a new line of perfumes aimed at enhancing floral notes. The compound was blended with other aromatic compounds to create a unique scent profile that appealed to consumers.

Case Study 2: Environmental Safety Assessment

An evaluation conducted on the environmental impact of phenyl propanaldehydes, including this compound, indicated that these chemicals are not persistent or bioaccumulative and exhibit low toxicity to aquatic organisms. This assessment supports their safe use in consumer products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Variations of the Ethyl Group

The ethyl substituent’s position on the phenyl ring significantly influences physicochemical and olfactory properties:

Compound Substituent Position Molecular Formula Odor Profile Key Applications References
3-(2-Ethylphenyl)-2,2-dimethylpropanal 2- (ortho) C₁₃H₁₈O Undisclosed (presumed sharper, less floral) Specialty fragrances
3-(4-Ethylphenyl)-2,2-dimethylpropanal 4- (para) C₁₃H₁₈O Floral, aldehydic, fresh, marine Antiperspirants, perfumes

The para isomer (4-ethyl) is more widely documented, with a refractive index of 1.503–1.509 and specific gravity 0.948–0.958 . Its para substitution likely enhances steric accessibility for olfactory receptor interaction, contributing to its popularity in commercial fragrances .

Fluorinated Analogues

Fluorine substitution introduces electronic and steric changes, altering volatility and odor characteristics:

Compound Substituent Molecular Formula Purity Status Key Differences References
3-(2-Fluorophenyl)-2,2-dimethylpropanal 2-Fluoro, 2-ethyl C₁₂H₁₅FO Mixture Research use Increased polarity, reduced volatility
3-(3-Fluorophenyl)-2,2-dimethylpropanal 3-Fluoro C₁₁H₁₃FO ≥95% Discontinued Sharper odor, potential stability issues

The fluorinated derivatives are less common in consumer products, possibly due to regulatory constraints or challenges in achieving consistent odor profiles.

Amino-Substituted Derivatives

Replacing the ethylphenyl group with amino groups shifts applications from fragrances to synthetic intermediates:

Compound Substituent Molecular Formula Key Properties Applications References
3-(Diethylamino)-2,2-dimethylpropanal Diethylamino C₁₀H₂₁NO Basic, polar Pharmaceutical intermediates

This compound (CAS 6343-47-1) lacks aromaticity, reducing its utility in perfumery but increasing reactivity in reductive amination or alkylation reactions .

Preparation Methods

Halomethylation Step

  • Starting materials: Ethylbenzene (alkyl-substituted benzene), paraformaldehyde, and hydrogen bromide (HBr) in acetic acid.
  • Procedure: Ethylbenzene (50 g, 0.47 mol), paraformaldehyde (15.56 g, 0.52 mol), and 100 mL acetic acid are mixed. A 33% HBr/acetic acid solution (138.6 g) is added dropwise over 30 minutes at room temperature.
  • Reaction conditions: The mixture is heated to 120 °C and stirred for 7.5 hours.
  • Workup: After completion, the mixture is diluted with water and extracted with dichloromethane. The organic phase is concentrated and distilled under reduced pressure (151–156 °C, 4.2–4.8 × 10⁻¹ torr).
  • Yield: The halomethylated intermediate (Compound 2) is obtained in 86.9% yield (81.66 g).

Preparation of Phase Transfer Catalyst (PTC)

  • The halomethylated intermediate is reacted with trimethylamine in anhydrous ethanol under reflux for 2 hours and then left overnight.
  • The resulting precipitate is filtered, washed, and dried to yield the PTC (PTC 2) used in the subsequent step.

Aldehyde Formation via Phase Transfer Catalysis

  • Reactants: Compound 2 (10 g, 50.2 mmol) and isopropanal (5.03 g, 69.8 mmol).
  • Catalyst: PTC 2 (0.27 g, 1.0 mmol) or tetrabutylammonium iodide (for comparison).
  • Base: Sodium hydroxide (2.63 g, 65.8 mmol).
  • Solvent system: Water (7.5 mL), toluene (4.2 mL), and tetrahydrofuran (THF) (1 mL).
  • Reaction conditions: The mixture is heated to 70–75 °C, and the reactants are added dropwise with vigorous stirring. After addition, stirring continues for 3 hours.
  • Workup: The reaction mixture is extracted with water, dehydrated with anhydrous sodium sulfate, filtered, and concentrated by vacuum distillation.
  • Yield and purity: Using PTC 2, floralozone is obtained in 82.8% yield with 95.76% purity by gas chromatography (GC). Using tetrabutylammonium iodide, the yield is significantly lower at 54.1%.

Comparative Data on Catalyst and Temperature Effects

Reaction Temperature (°C) Phase Transfer Catalyst Yield (%)
20–25 Tetrabutylammonium iodide No reaction
20–25 PTC 2 No reaction
50–60 Tetrabutylammonium iodide 51.7
50–60 PTC 2 64.6
70–75 Tetrabutylammonium iodide 54.1
70–75 PTC 2 82.8

Table 1: Effect of catalyst and temperature on floralozone yield.

This data clearly shows that the use of specialized PTCs like PTC 2 significantly improves the yield of 3-(2-ethylphenyl)-2,2-dimethylpropanal compared to conventional tetrabutylammonium iodide, especially at elevated temperatures (70–75 °C).

Advantages of the Current Preparation Method

Summary Table of Key Experimental Parameters

Step Reagents & Conditions Yield (%) Purity (%) Notes
Halomethylation Ethylbenzene, paraformaldehyde, HBr/acetic acid, 120 °C, 7.5 h 86.9 N/A Distillation under reduced pressure
PTC Preparation Halomethylated intermediate + trimethylamine, reflux 2 h Not reported N/A Solid PTC isolated
Aldehyde Formation Compound 2 + isopropanal, NaOH, PTC 2, 70–75 °C, 3 h 82.8 95.76 Two-phase system (water/toluene/THF)
Aldehyde Formation (control) Same as above but with tetrabutylammonium iodide 54.1 N/A Lower yield without specialized PTC

Research Findings and Supporting Evidence

  • The halomethylation reaction proceeds efficiently with paraformaldehyde and HBr in acetic acid, producing the bromomethyl intermediate in high yield.
  • Phase transfer catalysts derived from the halomethylated intermediates and trimethylamine outperform conventional quaternary ammonium salts.
  • The reaction temperature critically influences the yield; optimal yields are obtained between 70 °C and 75 °C.
  • The two-phase solvent system facilitates the reaction and separation steps.
  • Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) analyses confirm the structure and high purity of the final aldehyde product.

Q & A

Q. What are the established synthetic routes for preparing 3-(2-Ethylphenyl)-2,2-dimethylpropanal?

A common method involves the oxidation of the corresponding alcohol precursor using pyridinium chlorochromate (PCC) in dichloromethane (DCM). For example, 3-(2-bromophenoxy)-2,2-dimethylpropanal was synthesized via PCC-mediated oxidation of its alcohol derivative, yielding a 93% purified product after silica gel chromatography (Hex:EtOAc = 2:1) . This approach is adaptable to analogous aldehydes by substituting the aryl bromide with a 2-ethylphenyl group.

Q. How is this compound characterized spectroscopically?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For structurally similar aldehydes, 1H^1H NMR peaks for the aldehyde proton appear at δ ~9.7–9.8 ppm (singlet), while 13C^{13}C NMR shows the carbonyl carbon at δ ~203–205 ppm. The ethylphenyl substituent’s aromatic protons are observed as multiplet signals in δ 6.7–7.5 ppm, with methyl groups resonating as singlets near δ 1.2–1.3 ppm . Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular weight and aldehyde functional groups.

Q. What are the key physical properties of this compound?

While direct data for this compound is limited, analogous aldehydes (e.g., 3-(2-bromoaryl)-2,2-dimethylpropanal derivatives) are typically pale yellow oils with moderate thermal stability. Boiling points for similar aldehydes range between 200–220°C under reduced pressure .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s reactivity in catalytic reactions?

The ethyl group at the 2-position of the phenyl ring introduces steric hindrance and electron-donating effects, which can alter reaction pathways. For instance, in intramolecular arylation, bulky substituents slow down coupling kinetics but enhance regioselectivity. Computational studies (e.g., DFT) are recommended to model electronic effects and predict reaction outcomes .

Q. How can conflicting spectral data be resolved when synthesizing derivatives with varying substituents?

Contradictions in NMR data often arise from substituent-induced shifts. For example, electron-withdrawing groups (e.g., bromo) deshield adjacent protons, while methoxy groups cause upfield shifts. Use high-resolution NMR (≥400 MHz) and compare with computed chemical shifts (via software like ACD/Labs or Gaussian). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize yield in continuous flow systems for synthesizing this aldehyde?

Continuous flow reactors improve reproducibility and scalability. Key parameters include:

  • Residence time : Optimize to 10–30 minutes to balance conversion and side reactions.
  • Catalyst loading : Reduce PCC usage by 20–30% compared to batch reactions.
  • Temperature control : Maintain 25–30°C to prevent aldehyde decomposition .

Methodological Considerations

  • Purification : Silica gel chromatography with gradient elution (Hex:EtOAc) effectively separates aldehyde products from byproducts .
  • Spectral Analysis : Reference 1H^{1}H/13C^{13}C NMR databases (e.g., SDBS) for analogous compounds to assign peaks accurately .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) with UV-active aldehydes or in situ IR to track aldehyde formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.